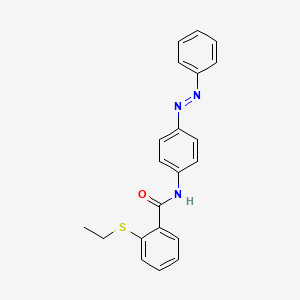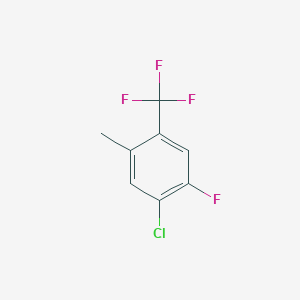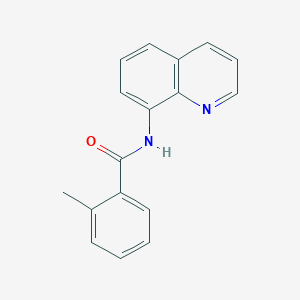
6-(benzyloxy)-1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzyloxy)-1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a complex organic compound that belongs to the beta-carboline family. This compound is characterized by its unique structure, which includes a benzyloxy group and a trimethoxyphenyl group. Beta-carbolines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzyloxy)-1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline typically involves multiple steps. One common method includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the beta-carboline core. The benzyloxy and trimethoxyphenyl groups are introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
6-(Benzyloxy)-1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-beta-carbolines.
Substitution: The benzyloxy and trimethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted beta-carbolines, which can have different biological activities and properties.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(benzyloxy)-1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Harmine: Another beta-carboline with known psychoactive properties.
Harmaline: Similar in structure but with different biological effects.
Tetrahydroharmine: A reduced form of harmine with unique properties.
Uniqueness
6-(Benzyloxy)-1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its trimethoxyphenyl group, in particular, may enhance its interactions with certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
919750-25-7 |
|---|---|
Fórmula molecular |
C27H28N2O4 |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
6-phenylmethoxy-1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C27H28N2O4/c1-30-23-13-18(14-24(31-2)27(23)32-3)25-26-20(11-12-28-25)21-15-19(9-10-22(21)29-26)33-16-17-7-5-4-6-8-17/h4-10,13-15,25,28-29H,11-12,16H2,1-3H3 |
Clave InChI |
YJPJKPJLMJPSCZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


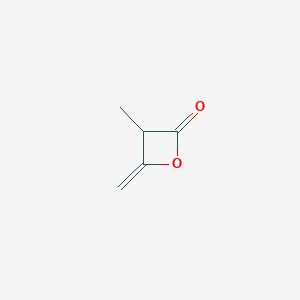
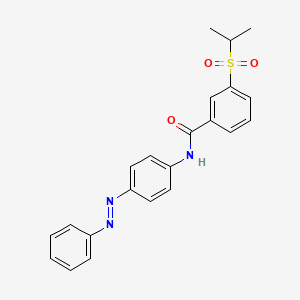
![Ethanethiol, 2-[(triphenylsilyl)oxy]-](/img/structure/B14139143.png)
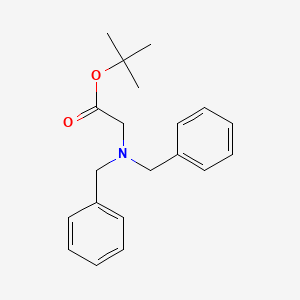
![{Bis[4-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B14139151.png)

![5-[[4-(Azepan-1-yl)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B14139160.png)
